5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
5-(((4-Methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a methylthiazole-substituted aminomethylene group. Its structure combines a dihydropyrimidine-dione core with a thiazole ring, which may influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
6-hydroxy-5-[(E)-(4-methyl-1,3-thiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S2/c1-4-3-17-9(11-4)10-2-5-6(14)12-8(16)13-7(5)15/h2-3H,1H3,(H3,12,13,14,15,16)/b10-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYONLRUJXBPHLJ-WTDSWWLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/N=C/C2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a sulfur atom. Thiazoles are found in many potent biologically active compounds, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents.
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They have a variety of roles in biochemistry, including serving as the bases in DNA and RNA.
Biological Activity
5-(((4-methylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, antioxidant properties, and potential therapeutic applications.
Chemical Structure
The compound has a complex structure characterized by a thiazole ring and a pyrimidine core. Its molecular formula is , and it features both thioxo and amino functional groups that contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity
- The compound exhibits significant free radical scavenging activity. In studies measuring the IC50 values (the concentration required to inhibit 50% of the target), various derivatives of thioxodihydropyrimidines showed IC50 values ranging from 42.9 µM to over 400 µM, indicating strong antioxidant potential .
-
Cytotoxicity
- In vitro studies have demonstrated that this compound can induce cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. For instance, certain derivatives displayed IC50 values as low as 42.9 µM against specific cancer cell lines, suggesting a potent anticancer activity .
- Antimicrobial Properties
Antioxidant Activity
A study conducted on various substituted pyrimidines found that many derivatives, including those related to our compound, demonstrated effective radical scavenging abilities. The DPPH assay revealed that compounds with specific substitutions on the pyrimidine ring significantly enhanced antioxidant activity .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 42.9 ± 3.6 | Antioxidant |
| Compound B | 108.4 ± 2.8 | Antioxidant |
| Compound C | 322.4 ± 1.9 | Antioxidant |
Cytotoxicity Studies
Research involving the MTT assay indicated that the compound could inhibit cell proliferation in various cancer cells. For example, a derivative with a thiazole moiety showed an IC50 of approximately 100 µM against melanoma cells .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- A study on thiazolidinone derivatives revealed significant anticancer properties through ROS-mediated pathways.
- Another investigation into thiazole-based compounds demonstrated their ability to inhibit key enzymes involved in cancer progression.
Comparison with Similar Compounds
Electronic and Spectroscopic Properties
- Target Compound : The thiazole ring introduces nitrogen and sulfur heteroatoms, likely contributing to π-π* transitions in UV-Vis spectra (similar to pyrazole derivatives ). The methyl group may sterically hinder interactions compared to bulkier substituents.
- Pyrazole Analogues : The 3,5-dimethylpyrazole substituent in provides a rigid, planar structure, enhancing conjugation and redshifted absorption compared to the target compound.
- Benzylidene Derivatives : Methoxy groups in increase electron density, shifting absorption maxima and improving fluorescence quantum yield. For example, 5-(3,4-dimethoxybenzylidene) exhibits λmax at 350–370 nm , whereas thiazole-containing analogues may absorb at higher wavelengths due to extended conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
